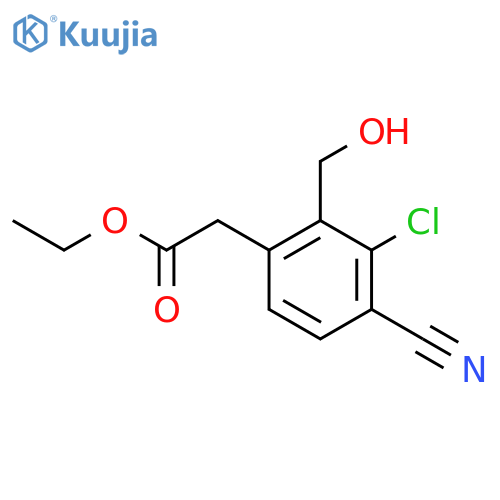

Cas no 1807198-65-7 (Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate)

1807198-65-7 structure

商品名:Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate

CAS番号:1807198-65-7

MF:C12H12ClNO3

メガワット:253.681582450867

CID:4945358

Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate

-

- インチ: 1S/C12H12ClNO3/c1-2-17-11(16)5-8-3-4-9(6-14)12(13)10(8)7-15/h3-4,15H,2,5,7H2,1H3

- InChIKey: FZCRWIDKFFNOEE-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C#N)C=CC(CC(=O)OCC)=C1CO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 312

- トポロジー分子極性表面積: 70.3

- 疎水性パラメータ計算基準値(XlogP): 1.5

Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015020790-1g |

Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate |

1807198-65-7 | 97% | 1g |

1,564.50 USD | 2021-06-18 |

Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

1807198-65-7 (Ethyl 3-chloro-4-cyano-2-(hydroxymethyl)phenylacetate) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量